N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide
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Overview
Description
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide is a complex organic compound with a molecular formula of C18H20N4O2. This compound is known for its unique structure, which includes a benzimidazole ring and a dimethoxyphenyl group. It is often used in scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, with similar methoxy substitutions.
3,4,5-Trimethoxyphenethylamine (Mescaline): A compound with similar structural features, known for its psychoactive properties.
Uniqueness
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide is unique due to its combination of a benzimidazole ring and a dimethoxyphenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H22N4O3 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(2-methylbenzimidazol-1-yl)propanamide |
InChI |
InChI=1S/C20H22N4O3/c1-14-22-16-6-4-5-7-17(16)24(14)11-10-20(25)23-21-13-15-8-9-18(26-2)19(12-15)27-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,25)/b21-13+ |
InChI Key |
DVEHSIMNLPSZHZ-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1CCC(=O)N/N=C/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC(=O)NN=CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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